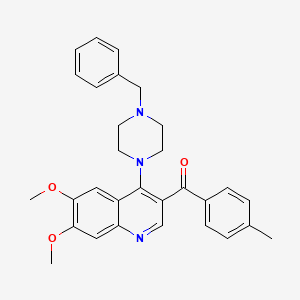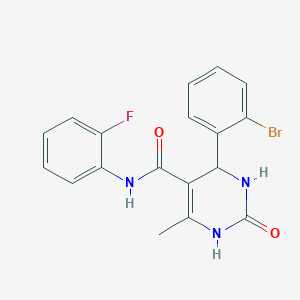
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Quinolines are generally crystalline solids at room temperature, and they are often soluble in organic solvents .Scientific Research Applications
Antimicrobial Activity
The synthesis of this compound involves reductive amination, yielding a series of novel derivatives. These compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy. Notably, they demonstrated significant antibacterial and antifungal activity, comparable to standard antimicrobial agents . Further investigations using docking studies with oxidoreductase protein structures supported their inhibitory potency.
Anticancer Potential
Coumarins, including derivatives like our compound, have been explored for their potential as anticancer agents. While more research is needed specifically for this compound, the inclusion of a piperazine moiety may enhance its bioactivity .
Anti-HIV Properties
The 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride structure could be relevant in the context of anti-HIV drug development. Coumarin-based compounds have been investigated for their antiviral effects, and this compound’s unique structure warrants further exploration .
Anticoagulant Effects
Although not directly studied for anticoagulant properties, coumarins are known for their anticoagulant activity. Researchers could investigate whether this compound exhibits similar effects .
Antioxidant and Anti-inflammatory Activity
Given the presence of coumarin motifs, it’s worth exploring whether this compound possesses antioxidant or anti-inflammatory properties. These activities are crucial in various health contexts .
Other Applications
While not directly reported, compounds containing the 1,2,4-triazole ring (similar to our compound) have demonstrated significant antibacterial activity . Investigating this compound’s triazole-related properties could reveal additional applications.
Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazine moiety have been reported to exhibit significant antimicrobial activity . They are also known to interact with oxidoreductase proteins .
Mode of Action
Compounds with similar structures have been shown to inhibit tubulin polymerization . This suggests that 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the reported antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity against various cell lines , suggesting that this compound may also have potential cytotoxic effects.
properties
IUPAC Name |
[4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c1-21-9-11-23(12-10-21)30(34)25-19-31-26-18-28(36-3)27(35-2)17-24(26)29(25)33-15-13-32(14-16-33)20-22-7-5-4-6-8-22/h4-12,17-19H,13-16,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHGXQCCRHJGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride](/img/structure/B6482218.png)
![3-(2-{4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride](/img/structure/B6482223.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-{2-[2-(propan-2-yl)phenoxy]ethoxy}propan-2-ol dihydrochloride](/img/structure/B6482227.png)

![ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B6482236.png)
![2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B6482244.png)



![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482272.png)
![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B6482281.png)
![12-{[(2,5-dimethylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482283.png)
![3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B6482293.png)